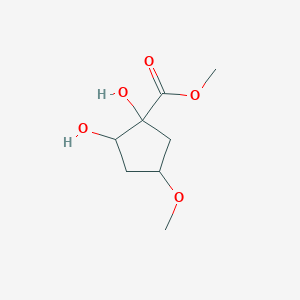
Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O5. It features a cyclopentane ring substituted with hydroxyl, methoxy, and ester functional groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid derivatives. One common method includes the reaction of 1,2-dihydroxy-4-methoxycyclopentane with methanol in the presence of an acid catalyst to form the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
1,2-dihydroxy-4-methylbenzene: Shares hydroxyl groups but differs in the aromatic ring structure.
Cyclopentanecarboxylic acid derivatives: Similar in the cyclopentane ring but vary in functional groups attached.
Uniqueness: Methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate is unique due to its combination of hydroxyl, methoxy, and ester groups on a cyclopentane ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
76325-19-4 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 1,2-dihydroxy-4-methoxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O5/c1-12-5-3-6(9)8(11,4-5)7(10)13-2/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
VQYPEAJELJYYML-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(C1)(C(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















